molecular formula C10H8FN B11960826 3-(4-Fluorophenyl)-2-methylacrylonitrile

3-(4-Fluorophenyl)-2-methylacrylonitrile

Cat. No.: B11960826
M. Wt: 161.18 g/mol
InChI Key: NVBXEZSKVAJCNL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methylacrylonitrile is an α,β-unsaturated nitrile featuring a fluorinated aromatic ring and a methyl group at the α-position. This compound belongs to the acrylonitrile family, characterized by a cyano group conjugated to a vinyl backbone.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylprop-2-enenitrile

InChI

InChI=1S/C10H8FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6H,1H3

InChI Key

NVBXEZSKVAJCNL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methylacrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

Industrial production of 3-(4-Fluorophenyl)-2-methylacrylonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-2-methylacrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylonitrile Derivatives

The following analysis compares 3-(4-Fluorophenyl)-2-methylacrylonitrile with key analogs, focusing on substituent effects, synthetic routes, and functional properties.

Structural and Electronic Comparisons

Substituents on the aromatic rings and acrylonitrile backbone significantly influence electronic properties, solubility, and biological activity. Below is a comparative table of selected acrylonitrile derivatives:

Compound Name Substituents (R1, R2) Key Properties/Observations Reference
3-(4-Fluorophenyl)-2-methylacrylonitrile R1 = 4-Fluorophenyl, R2 = Methyl Electron-withdrawing F enhances polarity; potential bioactivity inferred from chalcone analogs
(Z)-3-(4-(tert-butyl)phenyl)-2-methylacrylonitrile R1 = 4-(tert-butyl), R2 = Methyl Bulky tert-butyl group increases steric hindrance; characterized by NMR
2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile R1 = 4-Chlorophenyl, R2 = 4-Methylphenyl Chlorine (electron-withdrawing) and methyl (electron-donating) create balanced electronic effects; commercial availability noted
(Z)-3-(4-propoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile R1 = 4-Propoxyphenyl, R2 = 4-(Trifluoromethoxy) Propoxy (electron-donating) and trifluoromethoxy (electron-withdrawing) enhance optoelectronic tunability
2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile R1 = 4-Trifluoromethyl, R2 = 4-Methoxyphenyl Strong electron-withdrawing CF₃ and electron-donating OMe improve charge transport in organic semiconductors

Optoelectronic Properties

  • Conjugation and Planarity : Derivatives like 2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile exhibit strong conjugation due to planar aryl groups, enabling applications in organic semiconductors . The dihedral angles in pyrazole analogs () suggest that reduced planarity (e.g., 10.5° in compound 4) could limit conjugation, whereas the fluorophenyl group in the target compound may promote planarity .
  • Electron-Withdrawing Effects : The 4-fluorophenyl group’s moderate electron-withdrawing nature (compared to CF₃ or Cl) may balance charge transport properties, making the compound suitable for tailored optoelectronic devices .

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